1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Overview
Description
1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a synthetic compound often investigated for its various applications in scientific research. This compound is of particular interest due to its unique molecular structure, which can be tailored for specific purposes in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyridazine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, depending on the desired functional groups.
Coupling with Piperidine: : The imidazo[1,2-b]pyridazine core is then coupled with a piperidine derivative, often using a palladium-catalyzed coupling reaction.
Attachment of the But-2-yn-1-yloxy Group: : This step involves the substitution reaction where the but-2-yn-1-yloxy group is attached to the piperidine core under controlled conditions.
Industrial Production Methods
While laboratory synthesis provides a detailed method for creating small quantities, scaling up to industrial production requires optimization of these steps to ensure efficiency and cost-effectiveness. Common industrial methods might include:
High-Throughput Synthesis: : Utilizing automated systems to handle large volumes and reduce human error.
Continuous Flow Chemistry: : For better control over reaction conditions and increased yield.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine undergoes various reactions including:
Oxidation: : Can lead to the formation of quinone derivatives.
Reduction: : May produce less oxidized forms with altered biological activities.
Substitution: : Halogenation or nitration can add functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: : e.g., potassium permanganate.
Reducing Agents: : e.g., lithium aluminum hydride.
Substitution Conditions: : Lewis acids like aluminum chloride or iron chloride.
Major Products Formed
Depending on the reaction, products can include:
Oxidized Derivatives: : With potential enhanced biological activity.
Reduced Derivatives: : Offering varied interaction profiles with biological targets.
Substituted Derivatives: : Providing options for further functionalization.
Scientific Research Applications
This compound has extensive applications:
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Material Science: : As a building block for polymers with specific properties.
Biology
Biological Probes: : Used to study enzyme interactions and cellular processes.
Fluorescent Tags: : In microscopy and bioimaging.
Medicine
Drug Development: : Potential use in designing new therapeutic agents.
Diagnostics: : As a component in diagnostic assays.
Industry
Pharmaceuticals: : As intermediates in the production of various drugs.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Often enzymes or receptor proteins.
Pathways: : Involvement in signaling pathways, affecting cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-piperazine: : Basic structure, but lacks the extended functionalities.
Imidazo[1,2-b]pyridazine Derivatives: : Varied in their bioactivities and uses.
Uniqueness
1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine stands out due to its combined functionalities, making it versatile for multiple applications across different fields.
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Properties
IUPAC Name |
6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-2-24-14-16-25(17-15-24)10-3-4-18-28-19-7-11-26(12-8-19)21-6-5-20-22-9-13-27(20)23-21/h5-6,9,13,19H,2,7-8,10-12,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSJNHVTYUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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